molecular formula C15H12N2O2 B3116957 Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 220495-70-5

Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B3116957
CAS No.: 220495-70-5
M. Wt: 252.27 g/mol
InChI Key: VATOEEFYHKVJSC-UHFFFAOYSA-N
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Description

Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate: is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a phenyl group and a methyl ester functional group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with methyl 2-phenylacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    1-Phenylbenzimidazole: Lacks the ester functional group.

    Methyl benzimidazole-5-carboxylate: Lacks the phenyl group.

Uniqueness

Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate is unique due to the presence of both the phenyl group and the methyl ester functional group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 1-phenylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATOEEFYHKVJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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